molecular formula C3H10ClNO B044903 O-Isopropylhydroxylamine hydrochloride CAS No. 4490-81-7

O-Isopropylhydroxylamine hydrochloride

Cat. No. B044903
CAS RN: 4490-81-7
M. Wt: 111.57 g/mol
InChI Key: FOFBPRRSRZLRBW-UHFFFAOYSA-N
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Description

O-Isopropylhydroxylamine hydrochloride is a compound of interest in various chemical synthesis and analytical procedures due to its unique reactivity and properties. It serves as a precursor or intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of dimeric N-isopropylhydroxamic acids, related to O-Isopropylhydroxylamine hydrochloride, involves reactions with acid chlorides and N-isopropylhydroxylamine, showcasing the compound's role in creating structurally complex molecules (Smith & Raymond, 1980). Additionally, isopropylamine, a related compound, has been used as an amino donor in the asymmetric synthesis of unnatural amino acids, indicating the versatility of isopropylamine-based compounds in synthesis applications (Park, Dong, & Shin, 2013).

Molecular Structure Analysis

Research on the molecular structure of various hydroxylamine derivatives, including O-Isopropylhydroxylamine, has revealed significant insights into their conformation and bonding. For example, studies on O-methylhydroxylamine and its derivatives have determined that the anti conformation about the N-O bond is predominant in the gas phase, which may influence the reactivity and physical properties of these compounds (Rankin, Todd, Riddell, & Turner, 1981).

Chemical Reactions and Properties

O-Isopropylhydroxylamine hydrochloride participates in various chemical reactions, contributing to the synthesis of diverse compounds. For instance, its role in the efficient synthesis of O-(2,4-dinitrophenyl)hydroxylamine highlights its utility in aminating reactions and its potential in creating substituted N-benzoyliminopyridinium ylides (Legault & Charette, 2003).

Physical Properties Analysis

The physical properties of O-Isopropylhydroxylamine hydrochloride and related compounds have been studied extensively. Investigations into the synthesis and properties of isopropylamine borane, a compound related to O-Isopropylhydroxylamine hydrochloride, provide insights into the compound's stability, reactivity, and optimal synthesis conditions, which are crucial for its application in various chemical processes (Myakishev, Il’inchik, & Volkov, 2012).

Chemical Properties Analysis

The chemical properties of O-Isopropylhydroxylamine hydrochloride, such as reactivity with carbonyl-containing compounds, have been explored in the context of analytical chemistry. For example, its use in the determination of carbonyl-containing compounds demonstrates its utility in analytical applications and its reactivity with a wide range of chemical species (Cancilla & Hee, 1992).

Scientific Research Applications

  • Reduction of Peroxide Products : Hydroxylamine and semicarbazide hydrochlorides, including O-Isopropylhydroxylamine hydrochloride, are effective in reducing peroxide products from the ozonolysis of various olefins. This process occurs at different rates depending on the alcohol used, with a slower transformation rate in isopropyl alcohol compared to methanol (Ishmuratov et al., 2013).

  • Post-PCR Sterilization Technique : Hydroxylamine hydrochloride modifies PCR products to prevent their amplification in subsequent PCR cycles, serving as an effective post-PCR sterilization technique (Aslanzadeh, 1993).

  • Isoproterenol-induced Cardiac Necrosis Model : Isoproterenol-induced cardiac necrosis serves as a model to study the effects of various drugs on heart muscle, including ischemia and necrosis, which may relate to the study of isopropyl compounds like O-Isopropylhydroxylamine hydrochloride (Kahn et al., 1969).

  • Synthesis of Amino Sugars : The compound can be used in a method for synthesizing amino sugars by converting ketone to an oxime and reducing the oxime to an amine, offering an alternative to more common procedures (Stevens & Bryant, 1972).

  • Determination of Isopropyl Alcohol in Urine : This compound helps in understanding the metabolism of isopropyl alcohol in pharmaceutical and cosmetic products by enabling the determination of isopropyl alcohol and acetone in urine (Cook & Smith, 1929).

  • Green Synthesis of Isoxazole Derivatives : A green synthesis method using O-Isopropylhydroxylamine hydrochloride yields eco-friendly, efficient, and cost-effective isoxazole derivatives with potential anticancer and electrochemical properties (Badiger et al., 2022).

  • Structure of Dimeric N-isopropylhydroxamic Acids : The synthesized dimeric N-isopropylhydroxamic acids exhibit a trans conformation, held in pleated planes by strong intermolecular hydrogen bonds, which compensates for the loss of intramolecular hydrogen bonds in the cis conformation (Smith & Raymond, 1980).

properties

IUPAC Name

O-propan-2-ylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO.ClH/c1-3(2)5-4;/h3H,4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFBPRRSRZLRBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40507200
Record name O-Propan-2-ylhydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Isopropylhydroxylamine hydrochloride

CAS RN

4490-81-7
Record name Hydroxylamine, O-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4490-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Propan-2-ylhydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(propan-2-yl)hydroxylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
N Sin, BL Venables, X Liu, S Huang… - Journal of …, 2009 - Wiley Online Library
… Condensation of 4b with 1.2 equivalents of O-isopropylhydroxylamine hydrochloride in EtOH… Condensation of N-methyl-4-bromoisatin (4c) with O-isopropylhydroxylamine hydrochloride …
Number of citations: 19 onlinelibrary.wiley.com
E Nuti, S Santamaria, F Casalini, K Yamamoto… - European journal of …, 2013 - Elsevier
… of sodium salt 19 with oxalyl chloride in the presence of DMF in dichloromethane afforded sulfonyl chloride 20 which was coupled with O-isopropylhydroxylamine hydrochloride [23] …
Number of citations: 37 www.sciencedirect.com
A Rossello, E Nuti, E Orlandini, P Carelli… - Bioorganic & medicinal …, 2004 - Elsevier
… The title compound was prepared from O-isopropylhydroxylamine hydrochloride 13a and 4-methoxybenzenesulfonyl chloride 11 following the general procedure. Compound 14a was …
Number of citations: 96 www.sciencedirect.com
E Nuti, F Casalini, SI Avramova… - Journal of medicinal …, 2009 - ACS Publications
… -bromothiophene-2-sulfonyl chloride (2.0 g, 8.9 mmol) in anhydrous THF (20 mL) was added dropwise to a stirred and cooled (0 C) solution of O-isopropylhydroxylamine hydrochloride …
Number of citations: 69 pubs.acs.org
MT Reagan, A Nickon - Journal of the American Chemical Society, 1968 - ACS Publications
Sulfonyl azides in isopropyl alcohol solution give the corresponding sulfonamides, acetone, and nitrogen either on direct irradiation of theazide or on selective irradiation of added …
Number of citations: 61 pubs.acs.org
A Moriconi, MC Cesta, MN Cervellera… - Journal of medicinal …, 2007 - ACS Publications
Chemokines CXCL8 and CXCL1 play a key role in the recruitment of neutrophils at the site of inflammation. CXCL8 binds two membrane receptors, CXCR1 and CXCR2, whereas …
Number of citations: 109 pubs.acs.org
AK Ghosh, YP Su, M Forman, RF Keyes… - Journal of …, 2023 - Am Soc Microbiol
… Briefly, commercially available 4-phenylbenzene-1-sulfonyl chloride 2 was condensed with O-isopropylhydroxylamine hydrochloride to give the O-isopropyloxysulfonamide 3. This was …
Number of citations: 6 journals.asm.org
H Huang, DA Hutta, JM Rinker, H Hu… - Journal of medicinal …, 2009 - ACS Publications
… Using a similar procedure described in the preparation of 18a, the title compound was prepared from O-isopropylhydroxylamine hydrochloride (170 mg) and 16a (10 mg, 0.018 mmol). …
Number of citations: 60 pubs.acs.org
DF Martin - 1972 - search.proquest.com
the original submitted. Page 1 LGGLGGGGGGGGGG GGG aaLLL This dissertation was produced from a microfilm copy of the original document. While the most advanced …
Number of citations: 0 search.proquest.com

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